molecular formula C6H11NO3 B12002694 (2E)-2-(Hydroxyimino)hexanoic acid CAS No. 21486-55-5

(2E)-2-(Hydroxyimino)hexanoic acid

Cat. No.: B12002694
CAS No.: 21486-55-5
M. Wt: 145.16 g/mol
InChI Key: YNHDBHLHJZFURN-FNORWQNLSA-N
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Description

(2E)-2-(Hydroxyimino)hexanoic acid\text{(2E)-2-(Hydroxyimino)hexanoic acid} (2E)-2-(Hydroxyimino)hexanoic acid

This compound belongs to the class of hydroxy acids and contains both a carboxylic acid group and a hydroxylamine functional group. It is an α-amino acid derivative with a hydroxyimino side chain.

Preparation Methods

Synthetic Routes: The synthesis of “(2E)-2-(Hydroxyimino)hexanoic acid” involves several methods. One common approach is the reaction between an appropriate aldehyde and hydroxylamine hydrochloride. The reaction proceeds via an oxime formation, followed by acid-catalyzed hydrolysis to yield the desired compound.

Reaction Conditions:
  • Aldehyde: Typically an aliphatic aldehyde, such as n-hexanal.
  • Hydroxylamine Hydrochloride: Used as the hydroxylamine source.
  • Acid Catalyst: Sulfuric acid or hydrochloric acid.
  • Solvent: A polar solvent, such as ethanol or water.

Industrial Production Methods: The industrial production of “this compound” may involve large-scale batch reactions or continuous processes. Optimization of reaction conditions, purification, and yield are critical for efficient production.

Chemical Reactions Analysis

Reactions:

    Oxime Formation: The initial step involves the reaction between an aldehyde and hydroxylamine to form an oxime.

    Hydrolysis: Acid-catalyzed hydrolysis of the oxime yields “(2E)-2-(Hydroxyimino)hexanoic acid.”

Common Reagents and Conditions:
  • Aldehyde: n-Hexanal or other aliphatic aldehydes.
  • Hydroxylamine Hydrochloride: Hydroxylamine source.
  • Acid Catalyst: Sulfuric acid or hydrochloric acid.
  • Solvent: Ethanol or water.

Major Products: The primary product is “this compound.”

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Investigated for its reactivity in various reactions.
Biology and Medicine:
  • Potential applications in drug design due to its unique functional group.
  • Research on its bioavailability and pharmacokinetics.
Industry:
  • Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action for “(2E)-2-(Hydroxyimino)hexanoic acid” depends on its specific application. its hydroxyimino group may participate in hydrogen bonding, metal coordination, or enzyme interactions.

Comparison with Similar Compounds

  • Similar Compounds: Other hydroxyimino acids, such as oximes and hydroxamic acids.
  • Uniqueness: “(2E)-2-(Hydroxyimino)hexanoic acid” stands out due to its specific chain length and functional group arrangement.

Remember that further research and experimental studies are essential to fully explore the compound’s properties and applications

: IUPAC. (2005). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2005. Royal Society of Chemistry. : Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Comprehensive Organic Functional Group Transformations. Elsevier. : Kresge, A. J., & Johnson, M. D. (2010). Hydroxamic Acids: Synthesis, Properties, and Applications. Chemical Reviews, 110(5), 3204–3244. : Gao, Y., & Tang, P. (2019). Hydroxamic Acids: Recent Advances in Synthesis and Applications. European Journal of Organic Chemistry, 2019(36), 5937–5952.

Properties

CAS No.

21486-55-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2E)-2-hydroxyiminohexanoic acid

InChI

InChI=1S/C6H11NO3/c1-2-3-4-5(7-10)6(8)9/h10H,2-4H2,1H3,(H,8,9)/b7-5+

InChI Key

YNHDBHLHJZFURN-FNORWQNLSA-N

Isomeric SMILES

CCCC/C(=N\O)/C(=O)O

Canonical SMILES

CCCCC(=NO)C(=O)O

Origin of Product

United States

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